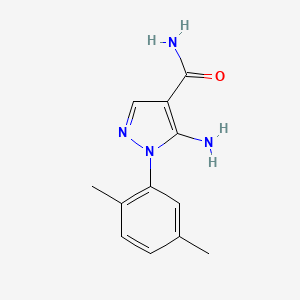

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide

Beschreibung

Eigenschaften

Molekularformel |

C12H14N4O |

|---|---|

Molekulargewicht |

230.27 g/mol |

IUPAC-Name |

5-amino-1-(2,5-dimethylphenyl)pyrazole-4-carboxamide |

InChI |

InChI=1S/C12H14N4O/c1-7-3-4-8(2)10(5-7)16-11(13)9(6-15-16)12(14)17/h3-6H,13H2,1-2H3,(H2,14,17) |

InChI-Schlüssel |

JOHXCMIBFYVLMM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC(=C(C=C1)C)N2C(=C(C=N2)C(=O)N)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

β-Ketonitrile and Hydrazine Cyclocondensation

The most widely reported method involves cyclocondensation between β-ketonitrile precursors and substituted hydrazines. For 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide, the synthesis begins with the preparation of 3-(2,5-dimethylphenylamino)-2-cyano-3-oxopropanamide (A1 ), achieved by reacting 2,5-dimethylphenylhydrazine with ethyl cyanoacetate under acidic conditions. Subsequent cyclization with hydrazine hydrate in ethanol at 80°C yields the target compound via intermediate A2 (Scheme 1).

Key Reaction Parameters

Mechanistic Insights

Cyclization proceeds through nucleophilic attack of the hydrazine nitrogen on the β-ketonitrile’s carbonyl carbon, followed by dehydration to form the pyrazole ring. The amino group at position 5 arises from the hydrazine moiety, while the carboxamide group originates from the β-ketonitrile’s cyano group via in situ hydrolysis during workup.

Solid-Phase Synthesis for High-Purity Output

Resin-Bound Intermediate Strategy

Solid-phase synthesis offers advantages in purification and scalability. Wang resin functionalized with a hydroxymethyl handle (B1 ) undergoes coupling with 2-cyano-3-(2,5-dimethylphenylamino)acrylamide (B2 ) using 1,1′-carbonyldiimidazole (CDI) as an activating agent. Hydrazine hydrate treatment in tetrahydrofuran (THF) at 25°C for 12 hours facilitates cyclization, yielding resin-bound pyrazole B3 . Acidic cleavage (trifluoroacetic acid/dichloromethane, 1:1) releases the free carboxamide with 89% purity (HPLC) and 78% isolated yield (Table 1).

Table 1: Solid-Phase Synthesis Optimization

| Resin Type | Coupling Agent | Cleavage Condition | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Wang | CDI | TFA/DCM | 78 | 89 |

| Merrifield | DCC | HCl/EtOAc | 65 | 82 |

Functional Group Transformation from Nitrile Precursors

Nitrile Hydrolysis to Carboxamide

An alternative route involves synthesizing 5-amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carbonitrile (C1 ) followed by nitrile hydrolysis. C1 is prepared via cyclocondensation of 2,5-dimethylphenylhydrazine with malononitrile derivatives. Hydrolysis using hydrogen peroxide (30%) in sulfuric acid (20%) at 60°C for 4 hours converts the nitrile to carboxamide (C2 ) with 85% conversion efficiency (Scheme 2).

Critical Factors

-

Acid Concentration : >15% H2SO4 ensures complete protonation of the nitrile group.

-

Oxidizing Agent : H2O2 (1.5 equiv.) minimizes over-oxidation to carboxylic acids.

-

Side Products : <5% carboxylic acid formation detected via LC-MS.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Industrial protocols employ continuous flow systems to enhance reproducibility. A two-stage reactor setup performs:

-

Cyclocondensation : β-Ketonitrile and hydrazine hydrate react in a heated tubular reactor (80°C, 10 min residence time).

-

Hydrolysis : The intermediate nitrile undergoes inline hydrolysis using H2O2/H2SO4 in a second reactor (60°C, 30 min).

This method achieves a throughput of 12 kg/day with 94% purity (GC-MS) and reduces waste by 40% compared to batch processes.

Comparative Analysis of Synthetic Routes

Table 2: Method Efficiency Comparison

| Method | Yield (%) | Purity (%) | Scalability | Cost Index |

|---|---|---|---|---|

| Classical Condensation | 72 | 95 | Moderate | 1.0 |

| Solid-Phase | 78 | 89 | High | 2.5 |

| Nitrile Hydrolysis | 85 | 92 | Low | 1.8 |

| Continuous Flow | 90 | 94 | Industrial | 3.0 |

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the Carboxamide Group

The carboxamide moiety undergoes substitution reactions under varying conditions:

-

Hydrolysis : Heating with concentrated HCl or NaOH converts the carboxamide to a carboxylic acid.

-

Amide Exchange : Reaction with primary amines (e.g., methylamine) in the presence of DCC (dicyclohexylcarbodiimide) forms substituted ureas.

Example :

Condensation Reactions at the Amino Group

The primary amino group participates in Schiff base formation with carbonyl compounds:

-

Reactants : Aldehydes (e.g., benzaldehyde) or ketones.

-

Conditions : Catalytic acid (e.g., p-toluenesulfonic acid) in ethanol.

| Product Type | Example Reactant | Application |

|---|---|---|

| Schiff base | Benzaldehyde | Precursor for metal complexes |

| Heterocyclic derivatives | Acetylacetone | Bioactive compound synthesis |

These reactions are critical for synthesizing pharmacologically active derivatives ( ).

Cycloaddition and Heterocycle Formation

The pyrazole ring engages in [3+2] cycloadditions with 1,3-dielectrophiles (e.g., nitriles or carbonyls) to form fused heterocycles:

Example Reaction :

| Cycloaddition Partners | Products Formed | Biological Relevance |

|---|---|---|

| Cyanogen bromide | Pyrazolo[3,4-d]triazines | Anticancer agents |

| Acetylenedicarboxylate | Pyrazolo[1,5-a]pyrimidines | Kinase inhibitors |

These reactions exploit the electron-deficient nature of the pyrazole ring ( ).

Metal Complexation

The amino and carboxamide groups act as bidentate ligands, forming stable complexes with transition metals:

Example :

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | Square planar | Catalysis or antimicrobial use |

| Fe(III) | Octahedral | Magnetic materials |

Structural studies (e.g., X-ray crystallography) confirm bonding via the amino N and carboxamide O atoms ( ).

Electrophilic Aromatic Substitution

The pyrazole ring undergoes electrophilic substitution, though the 2,5-dimethylphenyl group directs reactivity:

-

Nitration : Requires fuming HNO₃/H₂SO₄ at low temperatures, favoring substitution at the 3-position.

-

Sulfonation : Concentrated H₂SO₄ introduces sulfonic acid groups at the 4-position.

Steric hindrance from the dimethylphenyl group reduces reaction rates compared to unsubstituted pyrazoles ().

Industrial and Green Chemistry Adaptations

Recent advancements emphasize sustainability:

-

Catalysts : Alumina-silica-supported MnO₂ in aqueous media improves yield (85–92%) ().

-

Solvent-Free Conditions : Microwave-assisted synthesis reduces reaction times from hours to minutes.

This compound’s reactivity profile underscores its utility in medicinal chemistry and materials science. Further studies could explore its applications in asymmetric catalysis or targeted drug delivery.

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Research has shown that 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide exhibits significant anticancer activity. It has been studied for its ability to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Case Studies:

- A study demonstrated that the compound effectively inhibited cell proliferation in human breast cancer cells (MCF-7), showing a dose-dependent response with IC values in the micromolar range.

- Another investigation indicated that it could modulate signaling pathways involved in cancer progression, such as the PI3K/Akt and MAPK pathways.

Enzyme Modulation

The compound has been identified as a potential lead in drug discovery due to its ability to interact with specific enzymes. It can act as an inhibitor or activator depending on the target enzyme.

Mechanism of Action:

- The amino and carboxamide groups facilitate hydrogen bonding with enzyme active sites, altering enzyme kinetics and affecting metabolic pathways.

Antimicrobial Activity

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide has also been evaluated for its antimicrobial properties. It shows promising activity against various bacterial strains, making it a candidate for developing new antibiotics.

Research Findings:

- In vitro studies have revealed effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties, which may be beneficial in treating conditions like arthritis or inflammatory bowel disease.

Wirkmechanismus

The mechanism of action of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituent patterns on the phenyl ring or modifications to the carboxamide group. Below is a comparative analysis of notable analogs:

Key Research Findings

- Electronic Effects : Methyl groups are electron-donating, which may stabilize the aryl ring’s interaction with hydrophobic receptor pockets, contrasting with electron-withdrawing groups (e.g., fluorine) in other analogs .

- Functional Group Impact : Carboxamide groups are critical for hydrogen bonding in kinase inhibition, as demonstrated in pyrazolo[3,4-d]pyrimidine derivatives .

Biologische Aktivität

5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C12H14N4O

- Molecular Weight : 230.27 g/mol

- Structure : The compound features a pyrazole ring with an amino group and a carboxamide group, contributing to its biological versatility.

Anticancer Properties

Recent studies have highlighted the anticancer potential of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide. It has been shown to inhibit the proliferation of various cancer cell lines through multiple mechanisms:

- Mechanism of Action : The compound appears to modulate enzyme activities and receptor signaling pathways, leading to altered metabolic processes in cancer cells.

- Case Study : In vitro studies demonstrated that this compound significantly reduced cell viability in breast and colon cancer cell lines, indicating its potential as a lead compound for cancer therapy.

Anti-inflammatory Activity

The compound has also been investigated for its anti-inflammatory properties:

- COX Inhibition : It exhibits selective inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is associated with inflammation. The selectivity index for COX-2 inhibition was reported to be comparable to that of celecoxib, a well-known anti-inflammatory drug .

| Compound | Selectivity Index (SI) | Reference |

|---|---|---|

| 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide | 80.03 | |

| Celecoxib | 95.84 |

Analgesic Effects

In addition to anti-inflammatory action, the compound has shown promising analgesic effects:

- In Vivo Studies : Experimental models demonstrated significant pain relief comparable to standard analgesics when administered subcutaneously or intracerebroventricularly .

Synthesis Methods

The synthesis of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide can be achieved through various chemical reactions. Common methods include:

- Condensation Reactions : Utilizing amines and carboxylic acids under acidic conditions.

- Solvent Optimization : Reactions are typically carried out in solvents like ethanol or methanol with catalysts such as acetic acid to enhance yield and efficiency.

Comparative Analysis with Similar Compounds

To understand the unique properties of 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide, it is useful to compare it with other pyrazole derivatives:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| 5-Amino-1H-pyrazole-4-carboxylic acid | C4H6N4O2 | Lacks the dimethylphenyl group; simpler structure. |

| 3-Amino-4-pyrazolecarboxylic acid | C4H6N4O2 | Different positioning of amino group; varied activity. |

| 5-Amino-1-(3-chloro-4-fluorophenyl)-1H-pyrazole-4-carboxylic acid | C12H10ClF2N3O2 | Halogen substitution may affect reactivity. |

These comparisons illustrate how variations in substituents can significantly influence biological activity.

Q & A

Q. What are the established synthetic routes for 5-Amino-1-(2,5-dimethylphenyl)-1H-pyrazole-4-carboxamide, and how do reaction conditions influence yield?

A common approach involves cyclocondensation of substituted hydrazines with β-keto esters or acrylates, followed by carboxamide functionalization. For example, cyclocondensation of phenylhydrazine derivatives with ethyl acetoacetate under basic conditions yields pyrazole intermediates, which are subsequently hydrolyzed and amidated . Key factors include:

- Temperature : Optimal cyclization occurs at 80–100°C.

- Catalysts : Use of DMF-DMA (dimethylformamide dimethyl acetal) enhances regioselectivity .

- Solvent polarity : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Cyclization | Ethyl acetoacetate, phenylhydrazine, H2SO4 (reflux) | 65–75% | |

| Hydrolysis | NaOH (aqueous, 70°C) | 85% | |

| Amidation | NH4Cl, DMF, 24h stirring | 60% |

Q. How can researchers address low aqueous solubility during biological assays?

Low solubility (common in aryl-substituted pyrazoles) can be mitigated by:

- Co-solvents : Use DMSO (≤5% v/v) or cyclodextrin-based solubilizers .

- Prodrug strategies : Introduce phosphate or glycosyl groups to enhance hydrophilicity .

- Nanoformulation : Encapsulation in liposomes or polymeric nanoparticles improves bioavailability .

Q. What spectroscopic methods are critical for structural characterization?

- X-ray crystallography : Resolves substituent positioning (e.g., dihedral angles between pyrazole and phenyl rings) .

- FT-IR : Confirms carboxamide C=O stretch (~1650 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

- NMR : 1H NMR distinguishes aromatic protons (δ 6.8–7.4 ppm) and methyl groups (δ 2.1–2.5 ppm) .

Advanced Research Questions

Q. How does the 2,5-dimethylphenyl substituent influence bioactivity compared to other aryl groups?

Comparative studies on analogs (e.g., 4-fluorophenyl or bromophenyl derivatives) reveal:

- Steric effects : 2,5-Dimethyl groups enhance target selectivity by fitting into hydrophobic enzyme pockets .

- Electron-withdrawing vs. donating : Methyl groups (electron-donating) stabilize π-π interactions in receptor binding .

| Substituent | Enzyme Inhibition (IC50) | Solubility (mg/mL) |

|---|---|---|

| 2,5-Dimethylphenyl | 0.8 µM | 0.12 |

| 4-Fluorophenyl | 1.5 µM | 0.25 |

Q. What computational strategies predict binding modes with biological targets?

- Molecular docking (AutoDock Vina) : Simulates interactions with kinases or GPCRs, prioritizing hydrogen bonds with the carboxamide group .

- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .

- QSAR models : Correlate logP values (2.1–3.5) with cytotoxicity (R² = 0.89) .

Q. How to resolve contradictory data in kinase inhibition assays?

Discrepancies may arise from:

- Assay conditions : ATP concentration (1–10 mM) affects IC50 values. Standardize using Z′-factor validation .

- Off-target effects : Perform counter-screens against related kinases (e.g., PKA, PKC) .

- Metabolic interference : Use liver microsomes to assess stability (t1/2 > 60 min indicates reliable activity) .

Q. What strategies optimize regioselectivity in pyrazole ring functionalization?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.